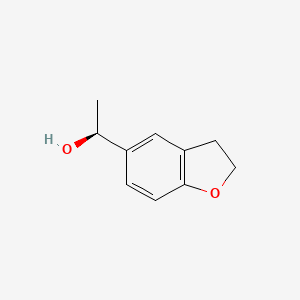
2-ethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide” is a complex organic compound. It contains functional groups such as an ethoxy group, a benzamide group, and a pyrrolidinone group . These groups are common in many bioactive compounds, suggesting that this compound could have potential biological or pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the benzamide group, and might have stereochemistry due to the pyrrolidinone group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, it could potentially undergo a variety of organic reactions. For example, the ethoxy group might be susceptible to hydrolysis, while the pyrrolidinone group could participate in condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Applications De Recherche Scientifique
Synthesis of Radiopharmaceutical Precursors
Benzamide derivatives, such as those related to the pyrrolidine class, have been utilized in the synthesis of radiopharmaceutical precursors. For instance, a study described a high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, starting from dimethoxybenzoic acid, showcasing the importance of such compounds in developing diagnostic tools in nuclear medicine (Bobeldijk et al., 1990).
Anticancer Activity
Benzamide derivatives have also shown potential in anticancer research. A study on N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides demonstrated moderate to good anticancer activity against various human cancer cell lines, indicating the potential therapeutic applications of such compounds (Mohan et al., 2021).
Photocatalytic Degradation Studies
Research on photocatalytic degradation has also highlighted the relevance of pyridine and benzamide moieties in environmental science. A study on the kinetics and products of TiO2 photocatalytic degradation of pyridine, a core structure in many pesticides, emphasized the utility of such compounds in environmental remediation efforts (Maillard-Dupuy et al., 1994).
Drug Development and Neuroleptic Activity
Additionally, benzamides of N,N-disubstituted ethylenediamines have been designed as potential neuroleptics, indicating the significance of pyrrolidine and benzamide derivatives in developing new psychiatric medications. These compounds have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, showcasing a promising avenue for treating psychosis with potentially fewer side effects (Iwanami et al., 1981).
Material Science and Chemosensor Development
In the realm of material science, benzamide-based compounds have been explored for developing chemosensors, highlighting their versatility beyond pharmaceutical applications. For example, a fluorescent sensor based on benzamide showed selectivity and sensitivity for Zn(2+) ions, underlining the potential of such compounds in detecting and quantifying metal ions in various settings (Li et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-7-5-4-6-17(18)20(24)21-15-12-19(23)22(13-15)16-10-8-14(2)9-11-16/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAMAPXIUFACAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)
![2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2839001.png)
![ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate](/img/structure/B2839002.png)
![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)

![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)

